molecular formula C12H16N6O2 B2588347 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-11-1

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2588347
CAS No.: 898449-11-1
M. Wt: 276.3
InChI Key: KQIFBDCPVFIEGB-UHFFFAOYSA-N
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Description

The compound “3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex organic molecule that contains several functional groups including a purine ring, a triazine ring, a tert-butyl group, and a methyl group .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions of substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Scientific Research Applications

Novel Tris-o-semiquinonato Cobalt Complexes

Research by Bubnov et al. (2012) explored novel tris-o-semiquinonato cobalt complexes, where cyclic substituents like the one in your query compound were used. These complexes have shown unique magnetic properties and could be significant in materials science (Bubnov et al., 2012).

Hetero Diels-Alder Access

Tolman et al. (1999) demonstrated the synthesis of certain compounds using a cycloaddition process involving tert-butyl nitrosoformate on isoprene, related to the structure of your query compound. This kind of synthetic approach is crucial in organic chemistry for creating complex molecules (Tolman, Hanuš, & Sedmera, 1999).

Reactivity of Similar Compounds

Mironovich et al. (2013) studied the reactivity of a compound closely related to your query. They explored how it reacts with carbonyl compounds, leading to various derivatives. Understanding such reactivity is fundamental in the development of new pharmaceuticals and materials (Mironovich, Kostina, & Podol’nikova, 2013).

Cascade Synthesis

Kravchenko et al. (2014) achieved the synthesis of a derivative involving structures similar to your query compound. Their work in cascade synthesis contributes to the advancement of efficient and novel synthetic methods in organic chemistry (Kravchenko, Gazieva, Vasilevskii, & Nelyubina, 2014).

Synthesis and Potential Applications

Further studies have explored the synthesis of derivatives and analogs of your query compound. These works contribute to our understanding of the synthesis and potential applications of such compounds in various fields, including medicinal chemistry and materials science. Examples include the works of Obreza & Urleb (2003) and Tan et al. (2022) (Obreza & Urleb, 2003), (Tan et al., 2022).

Future Directions

The future research directions for this compound could involve exploring its potential biological activity given the presence of a purine ring, which is a component of many biologically active compounds .

Biochemical Analysis

Biochemical Properties

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the target. Furthermore, this compound can alter gene expression by interacting with DNA and RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and potency . Long-term exposure to this compound has been associated with sustained alterations in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The specific enzymes involved in its metabolism include cytochrome P450 enzymes, which play a crucial role in the biotransformation of many xenobiotics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For instance, it may be transported into cells via specific membrane transporters and distributed to organelles such as the mitochondria and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can accumulate in the nucleus, where it influences gene expression and cell cycle regulation .

Properties

IUPAC Name

3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-12(2,3)6-5-18-7-8(13-10(18)16-15-6)17(4)11(20)14-9(7)19/h5H2,1-4H3,(H,13,16)(H,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIFBDCPVFIEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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